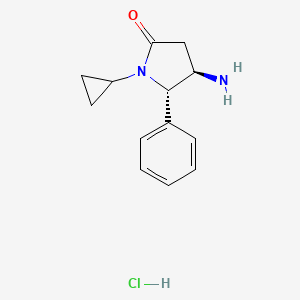
(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile is a useful research compound. Its molecular formula is C18H19N3OS and its molecular weight is 325.43. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Stereochemistry in Ionic Reactions
The stereochemical behavior of thiazole derivatives, including the (Z)-isomer of compounds similar to the one , has been studied in the context of ionic reactions. For example, the piperidine-catalyzed addition of thiols to acetylenic ketones, which includes phenylacetylenes, results in the formation of (Z)-isomers under certain conditions. These findings contribute to understanding the stereochemical outcomes in organic synthesis involving such compounds (Omar & Basyouni, 1974).
Synthesis and Biological Activities
Compounds containing thiazole and piperidine units have been synthesized and evaluated for their biological activities. For instance, derivatives with piperidine and thiazole structures demonstrated significant anti-arrhythmic activity, highlighting the potential medicinal value of such compounds (Abdel‐Aziz et al., 2009).
Metal Complex Synthesis
The synthesis of metal dithiocarbamate complexes using precursors that contain piperidine and nitrile groups, similar to the compound , has been explored. These complexes are characterized using various spectroscopic methods and exhibit unique structural features that are of interest in inorganic chemistry and materials science (Halimehjani et al., 2015).
Heterocyclic Chemistry
In the realm of heterocyclic chemistry, compounds with structures similar to (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile are used as intermediates in the synthesis of various heterocyclic compounds. These syntheses contribute to the development of new molecules with potential applications in pharmaceuticals and material science (Hassan et al., 2008).
Catalysis and Polymer Chemistry
The application of piperidine derivatives in catalysis and polymer chemistry has been investigated. For instance, compounds containing piperidine units have been used in the oligomerization of ethylene, demonstrating their utility in catalytic processes (Speiser et al., 2004).
Photochromic and Fluorescence Studies
Compounds structurally related to (Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile have been studied for their photochromic and fluorescence properties. Such studies are essential for understanding the behavior of these compounds under different lighting conditions, which is crucial for their potential applications in optical materials and sensors (Taguchi et al., 2011).
Propiedades
IUPAC Name |
(2Z)-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)-3-oxo-3-piperidin-1-ylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-14-13-23-18(21(14)15-8-4-2-5-9-15)16(12-19)17(22)20-10-6-3-7-11-20/h2,4-5,8-9,13H,3,6-7,10-11H2,1H3/b18-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZCHKQJMVAGA-VLGSPTGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C(C#N)C(=O)N2CCCCC2)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C(/C#N)\C(=O)N2CCCCC2)/N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)-3-oxo-3-(piperidin-1-yl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)
methanone](/img/structure/B2823351.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)



![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)